5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Description
5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoxaline core. This bicyclic structure is characterized by fused pyrrole and quinoxaline rings, with a hexahydro configuration that introduces partial saturation, enhancing conformational stability. Key substituents include a methylsulfonyl group (-SO₂CH₃) at position 5 and a trifluoromethyl (-CF₃) group at position 7.
Properties
IUPAC Name |
5-methylsulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2S/c1-21(19,20)18-8-10-3-2-6-17(10)11-5-4-9(7-12(11)18)13(14,15)16/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZTDLNFGFDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCCN2C3=C1C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound has garnered attention due to its unique structural features and potential biological activities. This article will explore its biological activity, including its mechanisms of action and therapeutic potential.
1. Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.33 g/mol. The presence of trifluoromethyl and methylsulfonyl groups enhances its lipophilicity and may improve its pharmacokinetic properties compared to other quinoxalines.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The specific compound has been studied for its effects on various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to DNA intercalation and inhibition of topoisomerase enzymes. These mechanisms disrupt DNA replication and transcription in cancer cells.
- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against pancreatic cancer cell lines such as BxPC-3 and Panc-1. The IC50 values were found to be approximately 0.051 µM and 0.066 µM respectively in these studies .
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications as well:
- In Vivo Studies : In rodent models, it has been reported to inhibit white blood cell infiltration and reduce COX-2-derived prostaglandin production, suggesting a significant anti-inflammatory effect .
- Potential Applications : This activity positions the compound as a candidate for treating conditions characterized by inflammation.
3. Comparative Biological Activity
To provide context regarding the biological activities of similar compounds, the following table summarizes some relevant quinoxaline derivatives:
| Compound Name | Structural Features | Unique Properties | Anticancer Activity (IC50) |
|---|---|---|---|
| 5-Nitroquinoxaline | Nitro group | Antibacterial activity | Not specified |
| 6-Methylquinoxaline | Methyl substitution at position 6 | Antifungal properties | Not specified |
| 7-Aminoquinoxaline | Amino group at position 7 | Potential antitumor activity | Not specified |
| This compound | Trifluoromethyl & methylsulfonyl groups | Enhanced lipophilicity | ~0.051 µM (BxPC-3) |
4. Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Pancreatic Cancer : A study evaluated the efficacy of the compound against pancreatic cancer cell lines and found strong antiproliferative effects at low concentrations .
- Inflammation Model : In a rat air pouch model for inflammation, the compound showed significant inhibition of inflammatory markers .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a trifluoromethyl group and a methylsulfonyl group. These substituents enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other quinoxaline derivatives. Its molecular formula is with a molecular weight of approximately 320.34 g/mol .
Biological Activities
Quinoxaline derivatives, including this compound, have been reported to exhibit a range of biological activities. The following table summarizes some of the notable activities associated with quinoxaline derivatives:
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains. |
| Antifungal | Exhibits activity against fungal infections. |
| Antitumor | Potential to inhibit tumor growth in certain cancer cell lines. |
| Neuroprotective | May protect neuronal cells from damage. |
Medicinal Chemistry Applications
- Antimicrobial Agents : The compound's structural features suggest potential as an antimicrobial agent. Research indicates that quinoxaline derivatives can inhibit bacterial growth and may be developed into effective antibiotics .
- Anticancer Research : Preliminary studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells. The unique structure of 5-(methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline may enhance its efficacy in targeting cancer cells while minimizing effects on normal cells .
- Central Nervous System Disorders : There is emerging evidence that compounds similar to this one may have neuroprotective effects. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Synthetic Routes
Various synthetic methods have been developed for producing this compound. These methods typically involve multi-step synthesis processes that include cyclization reactions and functional group modifications to achieve the desired molecular structure.
Case Studies
Several case studies highlight the compound's potential applications:
-
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at specific concentrations. -
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this quinoxaline derivative reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways. -
Case Study 3: Neuroprotection
Research on neuroprotective effects indicated that the compound could mitigate oxidative stress-induced neuronal cell death in cultured neurons.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolo[1,2-a]quinoxaline derivatives, which exhibit structural and functional diversity. Below is a detailed comparison with analogs reported in the literature:
Structural and Functional Group Variations
Key Observations
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound contrasts with aryl-sulfonyl (e.g., 4-fluorophenylsulfonyl in ) and sulfonamide (e.g., ) derivatives. Sulfonamides exhibit better solubility due to hydrogen-bonding capacity, while aryl-sulfonyl groups may improve target affinity through π-π interactions.
- Trifluoromethyl vs.
- Biological Activity : UBCS039 (), a structurally simplified analog, demonstrates potent SIRT6 modulation, suggesting that saturation and substituent size inversely correlate with activity. The target compound’s methylsulfonyl group may confer unique pharmacokinetic advantages over the sulfonamide in .
Physicochemical and Pharmacokinetic Profiles
Q & A
Q. How to validate computational predictions of metabolic pathways for this compound?
- Methodological Answer : Combine in silico tools (e.g., SwissADME) with in vitro microsomal stability assays (e.g., human liver microsomes). Identify metabolites via LC-MS/MS and compare with predicted Phase I/II transformations. Use isotopic labeling (e.g., ¹⁴C) to trace metabolic fate in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
